3-methoxy-1-methyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide
Description
3-Methoxy-1-methyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a methoxy group at position 3, a methyl group at position 1, and a 4-(trifluoromethyl)phenyl substituent on the carboxamide nitrogen. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability due to the trifluoromethyl group, which is known to influence bioavailability and target binding .
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-19-7-10(12(18-19)21-2)11(20)17-9-5-3-8(4-6-9)13(14,15)16/h3-7H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOFHONZTVDVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The methoxy group in the target compound may enhance hydrogen-bonding interactions compared to analogs with halogens (e.g., 5-Cl in ) or hydrophobic groups (e.g., phenoxy in ).
- The 4-(trifluoromethyl)phenyl group is a common feature in agrochemicals and pharmaceuticals due to its electron-withdrawing and steric effects, which improve binding to targets like fungal enzymes .
Antifungal Activity
- The target compound’s 3-methoxy group may improve antifungal potency relative to non-oxygenated analogs. For example, pyridinyl-substituted derivatives (e.g., N-(substituted pyridinyl)-1-methyl-3-CF₃-1H-pyrazole-4-carboxamides) exhibit moderate antifungal activity against Candida albicans (MIC: 8–32 µg/mL) .
- Penthiopyrad (), a commercial fungicide, shows broad-spectrum activity by inhibiting succinate dehydrogenase, highlighting the importance of the trifluoromethyl group in target engagement.
Antimicrobial and Antimalarial Activity
- Schiff base derivatives of pyrazole-4-carboxamides (e.g., 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide) demonstrate antibacterial activity against Staphylococcus aureus (MIC: 16 µg/mL) but weaker antifungal effects compared to the target compound .
- Antimalarial pyrazole derivatives often incorporate morpholino or arylideneamino groups, which are absent in the target compound, suggesting divergent mechanisms of action .
Q & A
Basic: What are the key considerations for designing a scalable synthesis route for 3-methoxy-1-methyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide?
Answer:
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation, substitution, and coupling. For example, analogous compounds (e.g., N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide) are synthesized via copper-catalyzed coupling reactions under inert conditions . Key steps include:
- Cyclocondensation : Formation of the pyrazole ring using hydrazine derivatives and β-keto esters.
- Substitution : Introduction of the trifluoromethylphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to achieve >95% purity.
- Catalyst optimization : Copper(I) iodide or palladium catalysts enhance reaction efficiency .
Basic: How can researchers validate the structural integrity of this compound?
Answer:
Structural validation requires a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of methoxy (δ ~3.8 ppm), trifluoromethyl (δ ~7.5 ppm in F NMR), and pyrazole protons (δ ~6.5–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H] at m/z 369.3) and fragmentation patterns.
- X-ray crystallography : Resolve crystal structures to confirm regiochemistry (e.g., pyrazole ring substitution pattern) .
Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
Answer:
The trifluoromethyl group enhances metabolic stability and membrane permeability by:
- Lipophilicity : The -CF group increases logP by ~0.5–1.0 units, improving blood-brain barrier penetration .
- Electron-withdrawing effects : Stabilizes the carboxamide bond against enzymatic hydrolysis, extending half-life in vivo .
- Comparative studies : Analogues lacking -CF (e.g., methoxy-only derivatives) show 50% lower plasma stability in rodent models .
Advanced: What strategies are used to resolve contradictions between in vitro potency and in vivo efficacy?
Answer:
Discrepancies often arise from solubility or off-target effects. Mitigation strategies include:
- Prodrug design : Introduce phosphate esters or PEGylated moieties to enhance aqueous solubility .
- Metabolic profiling : Use LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) that contribute to efficacy .
- Docking studies : Compare binding affinities with structural analogs (e.g., N-(4-chlorophenyl) derivatives) to optimize target engagement .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?
Answer:
SAR studies focus on:
- Pyrazole substitution : 3-Methoxy and 1-methyl groups reduce steric hindrance in kinase ATP-binding pockets .
- Phenyl ring modifications : 4-Trifluoromethylphenyl enhances selectivity for Ser/Thr kinases (e.g., PIM1) over tyrosine kinases (IC shift from 120 nM to 25 nM) .
- Carboxamide linkage : Replacing the amide with a sulfonamide decreases potency by 10-fold, highlighting hydrogen-bonding criticality .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles (>3 cycles reduce stability by 30%) .
Advanced: How can computational modeling predict off-target interactions?
Answer:
- Molecular docking : Use AutoDock Vina to screen against human kinome libraries (e.g., KLIFS database).
- MD simulations : Assess binding stability (RMSD <2.0 Å over 100 ns) to prioritize targets .
- Toxicity prediction : SwissADME and ProTox-II algorithms flag potential hepatotoxicity (e.g., CYP3A4 inhibition) .
Advanced: What analytical methods quantify degradation products under accelerated stability testing?
Answer:
- HPLC-DAD : Monitor main peak area (λ = 254 nm) and identify impurities (>0.1% threshold).
- Forced degradation : Expose to 40°C/75% RH for 14 days; major degradants include hydrolyzed carboxylic acid and demethylated derivatives .
- QTOF-MS : Assign exact masses to degradation products (e.g., [M+H] 355.2 for demethylated form) .
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Analog (No -CF) | Source |
|---|---|---|---|
| LogP | 3.2 | 2.7 | |
| Solubility (µg/mL, PBS) | 12.5 | 45.8 | |
| Plasma Stability (t) | 8.3 h | 4.1 h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
